4,4-Dimethylcyclohexanone oxime
Overview
Description
4,4-Dimethylcyclohexanone oxime is a chemical compound with the molecular formula C8H15NO . It is also known by other names such as N-(4,4-dimethylcyclohexylidene)hydroxylamine . The molecular weight of this compound is 141.21 g/mol .
Synthesis Analysis
The synthesis of 4,4-Dimethylcyclohexanone oxime and similar oximes typically involves the reaction of oximes with various chlorides (alkyl, functionalized alkyl, and benzyl) using a super base—pulverized potassium hydroxide in DMSO . The reactions take place at room temperature and the products are obtained in high yields .
Molecular Structure Analysis
The molecular structure of 4,4-Dimethylcyclohexanone oxime consists of a cyclohexane ring with two methyl groups attached to the same carbon atom and an oxime functional group attached to another carbon atom . The InChI representation of the molecule is InChI=1S/C8H15NO/c1-8(2)5-3-7(9-10)4-6-8/h10H,3-6H2,1-2H3
.
Chemical Reactions Analysis
Oximes, including 4,4-Dimethylcyclohexanone oxime, have diverse reactivity modes that enable their use in various methodologies, from cycloadditions to bioconjugation . Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4,4-Dimethylcyclohexanone oxime include a molecular weight of 141.21 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The compound has a topological polar surface area of 32.6 Ų .
Scientific Research Applications
Structural Analysis and Rearrangement Studies
4,4-Dimethylcyclohexanone oxime derivatives have been the subject of structural analysis to understand the Beckmann rearrangement process. Studies have shown that the electron demand of the substituent on the oxime nitrogen impacts the N–OR bond distance and the N1–C1–C2 bond angle, which are crucial in the early stages of the Beckmann rearrangement. These findings are significant in the context of understanding reaction mechanisms and designing efficient industrial processes (Yeoh et al., 2012).
Nucleophilic Properties and Cluster Formation
Research has also delved into the nucleophilicity of oximes, including ketoximes like 4,4-Dimethylcyclohexanone oxime. These studies have highlighted their ability to react with nitrilium closo-decaborate clusters, forming iminium closo-decaborates. Such insights are crucial for understanding and leveraging the reactivity of these compounds in synthetic chemistry (Bolotin et al., 2016).
Beckmann Rearrangement and Industrial Applications
4,4-Dimethylcyclohexanone oxime is closely associated with the Beckmann rearrangement process, which is pivotal in the synthesis of ε-caprolactam, a precursor for Nylon-6. Studies have explored various catalysts and conditions to optimize this rearrangement, contributing to advancements in industrial chemistry and material science (Setoyama et al., 2007).
Intermolecular Interactions and Crystallography
Insights into the self-association and stereochemistry of cyclohexanone oxime derivatives, including 4,4-Dimethylcyclohexanone oxime, have been obtained through X-ray diffraction and other spectroscopic methods. Understanding these molecular interactions is crucial for applications in crystal engineering and material design (Olivato et al., 2001).
Safety And Hazards
Future Directions
Oximes, including 4,4-Dimethylcyclohexanone oxime, are gaining interest due to their diverse applications in fields such as coordination, materials chemistry, and biological activities . Future research directions may include exploring new synthetic methodologies, studying their biological activities, and developing environmentally friendly production methods .
properties
IUPAC Name |
N-(4,4-dimethylcyclohexylidene)hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(2)5-3-7(9-10)4-6-8/h10H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGLUXGAALWDOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=NO)CC1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963724 | |
Record name | N-(4,4-Dimethylcyclohexylidene)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethylcyclohexanone oxime | |
CAS RN |
4701-96-6 | |
Record name | Cyclohexanone, 4,4-dimethyl-, oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4701-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC129972 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129972 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4,4-Dimethylcyclohexylidene)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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